
5-chloro-1-isopropyl-4-nitro-1H-pyrazole
Overview
Description
5-Chloro-1-isopropyl-4-nitro-1H-pyrazole (CIPN) is a synthetic compound that has been used in various scientific research applications. CIPN is a nitro-pyrazole derivative that is structurally similar to the pyrazole ring system. It has been used as a model compound for studying the structure-activity relationships of nitro-pyrazole derivatives. CIPN has also been used in the development of new drugs as well as in the study of the biochemical and physiological effects of nitro-pyrazole derivatives.
Scientific Research Applications
Synthesis and Reactivity
- 5-Chloro-4-nitro-1H-pyrazoles react with various esters in DMSO and potassium carbonate to produce 5-[alkoxycarbonyl(acetyl, cyano, or arylsulfonyl)-methyl]-substituted 4-nitropyrazoles, which are promising for creating other functionalized pyrazole derivatives and bicyclic ensembles (Savosik et al., 2006).
- A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles was developed through transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles, providing a convenient tool for the functionalization of the pharmacologically relevant pyrazole scaffold (Iaroshenko et al., 2014).
Synthesis of Novel Derivatives
- Novel trimeric Ag(I) adducts of 3,5-di(isopropyl)pyrazole and its derivatives have been synthesized, characterized by X-ray crystallography, and NMR and IR spectroscopic methods. These include derivatives of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole (Dias & Diyabalanage, 2006).
Biochemical Effects
- The effects of 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a pyrazole-derived plant growth regulator, were explored in Arabidopsis, demonstrating its influence on genes associated with stress, including those related to anoxia, senescence, and detoxification (Alférez et al., 2007).
Antimicrobial and Pharmacological Potential
- Thiazolyl pyrazoles and isoxazoles containing chloro- and nitro-substituents, like 5-chloro-1-isopropyl-4-nitro-1H-pyrazole, showed potential as antibacterial agents against Staphylococcus aureus and antifungal agents against Aspergillus niger (Basha et al., 2015).
properties
IUPAC Name |
5-chloro-4-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAAAPXEKNZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

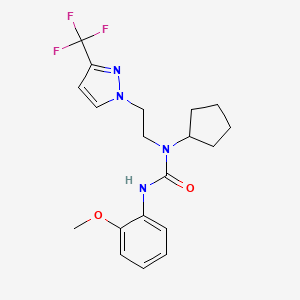
![Ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2359604.png)
![8-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359605.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2359607.png)
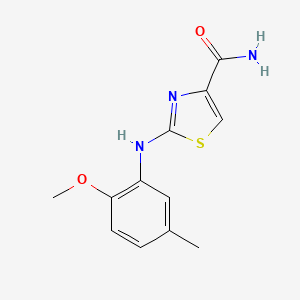
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2359611.png)
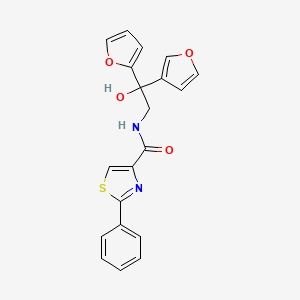
![6-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2359613.png)
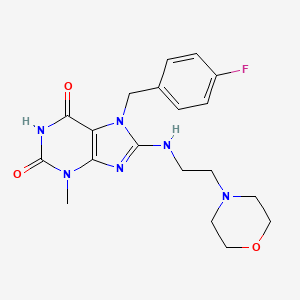
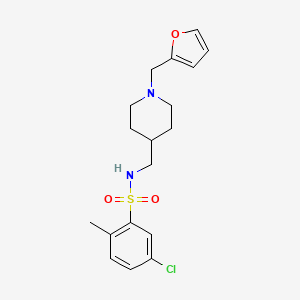
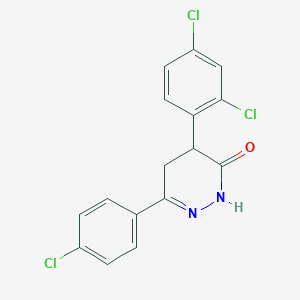
![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylbenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359617.png)
![3-methyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359621.png)
